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Compound of Interest

Compound Name: Hept-3-en-2-one

Cat. No.: B7820677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and experimental protocols necessary for the characterization of Hept-3-en-2-one. This α,β-

unsaturated ketone is a valuable building block in organic synthesis, and its unambiguous

identification is crucial for its application in research and development. This guide focuses on

the two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one, and presents their

characterization data using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
The spectroscopic data for the (E) and (Z) isomers of Hept-3-en-2-one are summarized in the

following tables for easy comparison.

(E)-Hept-3-en-2-one
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.78 dt 15.9, 6.9 H-4

6.07 dt 15.9, 1.6 H-3

2.24 s - H-1 (CH₃)

2.18 q 7.4 H-5 (CH₂)

1.49 sextet 7.4 H-6 (CH₂)

0.94 t 7.4 H-7 (CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

198.6 C-2 (C=O)

148.1 C-4

131.8 C-3

34.5 C-5

26.3 C-1

21.3 C-6

13.7 C-7

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

2965, 2935, 2875 C-H stretch (alkane)

1674 C=O stretch (α,β-unsaturated ketone)

1632 C=C stretch

968 =C-H bend (trans)

Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

112 25 [M]⁺

97 10 [M-CH₃]⁺

83 40 [M-C₂H₅]⁺

69 100 [M-C₃H₇]⁺ (base peak)

43 85 [CH₃CO]⁺

(Z)-Hept-3-en-2-one
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.15 dt 11.6, 7.5 H-4

5.85 dt 11.6, 1.6 H-3

2.20 s - H-1 (CH₃)

2.55 q 7.5 H-5 (CH₂)

1.50 sextet 7.5 H-6 (CH₂)

0.95 t 7.5 H-7 (CH₃)
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¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

198.2 C-2 (C=O)

147.5 C-4

130.5 C-3

29.5 C-5

26.0 C-1

21.8 C-6

13.9 C-7

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

2960, 2930, 2870 C-H stretch (alkane)

1685 C=O stretch (α,β-unsaturated ketone)

1630 C=C stretch

~700 =C-H bend (cis)

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

112 20 [M]⁺

97 15 [M-CH₃]⁺

83 35 [M-C₂H₅]⁺

69 100 [M-C₃H₇]⁺ (base peak)

55 60 [C₄H₇]⁺

43 90 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified Hept-3-en-2-one sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.

Ensure the sample is fully dissolved. The solution should be clear and free of any particulate

matter.

¹H NMR Acquisition:

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and

calibrate the chemical shift using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Instrument: 100 MHz or 125 MHz NMR Spectrometer.

Pulse Program: Standard proton-decoupled ¹³C experiment.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift

using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of the neat liquid Hept-3-en-2-one sample onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
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Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty salt plates should be acquired prior

to running the sample.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

Inject a dilute solution of Hept-3-en-2-one in a volatile solvent (e.g., dichloromethane or

ether) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

The sample is vaporized and separated on the GC column before entering the mass

spectrometer.

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Data Acquisition:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Hept-3-en-2-one.
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Caption: General workflow for spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of Hept-3-en-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7820677#spectroscopic-data-for-hept-3-en-2-one-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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